苯甲基-β-D-半乳吡喃糖苷

描述

Phenyl-beta-D-galactopyranoside is a noninducing β-galactosidase substrate . It is used in the selection of mutants of lacZ plasmid-based transgenic mice and as an acceptor substrate in fucosyltransferase detection . It is also used in research to study the aggregation preferences of its homodimers .

Synthesis Analysis

Methyl β-D-galactopyranoside (MGP) was treated with various acyl halides to produce 6-O-acyl MGP esters by direct acylation method with an excellent yield . To obtain newer products for antimicrobial assessment studies, the 6-O-MGP esters were further modified into 2,3,4-tri-O-acyl MGP esters containing a wide variety of functionalities .Molecular Structure Analysis

Phenyl-beta-D-galactopyranoside forms homodimers with at least two structures of β-PhGlc dimer maintaining the same intramolecular interactions of the monomers, but with additional intermolecular interactions between the hydroxyl groups . Several isomers were also found for the dimer of β-PhGal forming extensive hydrogen bond networks between the interacting molecules, of very different shape .Chemical Reactions Analysis

The binding energy of the detected phenyl-β-D-galactopyranose dimers is 10% higher than those of phenyl-β-D-glucopyranose dimers . This suggests that small structural changes between sugar units are amplified by the formation of intra and intermolecular hydrogen bond networks .Physical And Chemical Properties Analysis

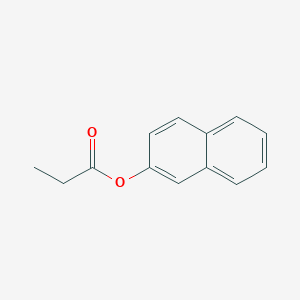

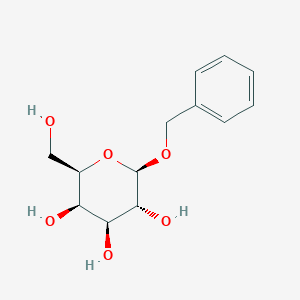

Phenyl-beta-D-galactopyranoside is a white to off-white crystalline powder . Its molecular formula is C12H16O6 and it has a molecular weight of 256.26 g/mol .科学研究应用

1. 在生化测定中的作用

苯甲基-β-D-半乳吡喃糖苷已被广泛用于生化测定中。它在酶测定中作为一种有效的受体底物,尤其是用于研究与血型物质相关的 L-岩藻糖基转移酶。切斯特、耶茨和沃特金斯 (1976) 的研究突出了这一应用,其中苯基 β-D-半乳吡喃糖苷在涉及人血清和腺体制剂的酶测定中显示出有效接受 L-[14C]岩藻糖的能力 (Chester, Yates, & Watkins, 1976)。

2. 糖基转移酶抑制剂的开发

该化合物还对开发针对特定酶(如糖基转移酶)的抑制剂发挥了重要作用。在帕尔西奇等人的研究中 (1989),合成了包含苯基 β-D-半乳吡喃糖苷的双底物类似物,并将其评估为 α(1----2)-岩藻糖基转移酶的抑制剂。这项研究证明了使用此类化合物设计糖基转移酶特异性抑制剂的潜力 (Palcic, Heerze, Srivastava, & Hindsgaul, 1989)。

3. 在基因表达可视化中的应用

此外,苯基 β-D-半乳吡喃糖苷衍生物已被探索用于使用正电子发射断层扫描 (PET) 等成像技术可视化基因表达。塞伦等人的研究 (2008) 侧重于合成和评估放射性标记的苯基半乳吡喃糖苷,作为 LacZ 基因表达体内可视化的潜在探针 (Celen, Deroose, de Groot, Chitneni, Gijsbers, Debyser, Mortelmans, Verbruggen, & Bormans, 2008)。

4. 酶活性测定

该化合物还用于测定 β-半乳糖苷酶等酶的活性。龚等人 (2009) 开发了一种使用源自苯基 β-D-半乳吡喃糖苷的荧光底物的 β-半乳糖苷酶活性测定方法 (Gong, Zhang, Little, Kovar, Chen, Xie, Schutz-Geschwender, & Olive, 2009)。

未来方向

The future directions of research on phenyl-beta-D-galactopyranoside could involve further exploration of its potential as a β-galactosidase substrate and its role in the selection of mutants of lacZ plasmid-based transgenic mice . Additionally, its aggregation preferences and the impact of small structural changes on its properties could be further investigated .

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10+,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-KSSYENDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Galactopyranoside, phenylmethyl | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。